molecular formula C7H8N2O5 B1301168 Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate CAS No. 89694-35-9

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Cat. No.: B1301168
CAS No.: 89694-35-9
M. Wt: 200.15 g/mol
InChI Key: AGEBXKKZQBCBAA-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C7H8N2O5 and a molecular weight of 200.15 g/mol . This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbonyl groups. It is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate typically involves the condensation of ethyl glycinate with urea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is primarily related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially inhibiting their function. This interaction is facilitated by the presence of multiple carbonyl groups and the imidazolidinone ring, which can engage in various non-covalent interactions .

Comparison with Similar Compounds

    Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)butanoate: Similar structure but with a butanoate group instead of an acetate group.

    Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)pentanoate: Similar structure but with a pentanoate group instead of an acetate group.

Uniqueness: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The acetate group provides distinct chemical properties compared to its analogs with longer carbon chains .

Biological Activity

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by an imidazolidinone ring structure with multiple carbonyl groups. These features contribute to its reactivity and ability to interact with various biological macromolecules, including proteins and nucleic acids.

Molecular Formula: C8H10N2O5
Molecular Weight: 186.18 g/mol

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other non-covalent interactions with biological targets. The presence of the imidazolidinone ring allows for specific interactions that can lead to inhibition of enzyme functions or disruption of cellular processes.

  • Antimicrobial Activity:
    • The compound has shown promise in inhibiting bacterial growth by targeting cell wall synthesis.
    • It may also exhibit antifungal properties through similar mechanisms.
  • Anticancer Activity:
    • This compound has been investigated for its potential to induce apoptosis in cancer cells through specific molecular interactions.

Antimicrobial Studies

A study highlighted the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method:

Bacterial Strain MIC (mg/L)
Staphylococcus aureus3.91
Escherichia coli7.82
Pseudomonas aeruginosa15.63

These results suggest that this compound possesses significant antibacterial properties comparable to conventional antibiotics like oxacillin .

Anticancer Studies

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of signaling pathways associated with cell survival:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies

  • Case Study on Antimicrobial Activity:
    In a comparative study involving several derivatives of imidazolidinones, this compound exhibited superior antibacterial activity against resistant strains of bacteria. This study emphasized the importance of structural modifications in enhancing biological efficacy .
  • Case Study on Anticancer Potential:
    A research article reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors compared to controls .

Properties

IUPAC Name

ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-2-14-4(10)3-9-6(12)5(11)8-7(9)13/h2-3H2,1H3,(H,8,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEBXKKZQBCBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371393
Record name Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-35-9
Record name Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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